Belnacasan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Autoinflammatory Diseases

Caspase-1 plays a crucial role in the activation of the inflammatory protein interleukin-1 (IL-1). Excessive IL-1 activity contributes to several autoinflammatory diseases, including Cryopyrin-Associated Periodic Syndromes (CAPS). Research suggests Belnacasan's caspase-1 inhibition may be effective in managing these conditions. Studies have shown promising results in reducing disease flares and improving patient outcomes [1].

Source

[1] Translational Autoimmunity, Volume 2: Treatment of Autoimmune Diseases ()

Neurodegenerative Diseases

Inflammation has emerged as a potential contributor to the progression of neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. Belnacasan's ability to dampen inflammation through caspase-1 inhibition is being explored as a potential therapeutic strategy. Studies are investigating its effects on neuroinflammation and disease progression in various models [2].

Source

[2] Autoimmunity, COVID-19, Post-COVID19 Syndrome and COVID-19 Vaccination ()

Cancer

Caspase-1 activity can influence tumor growth and metastasis. Research is ongoing to evaluate Belnacasan's potential in cancer treatment, particularly in combination with other therapies. Studies are exploring its efficacy in various cancers, including gastric malignancies [3].

Source

[3] Research and Clinical Applications of Targeting Gastric Neoplasms ()

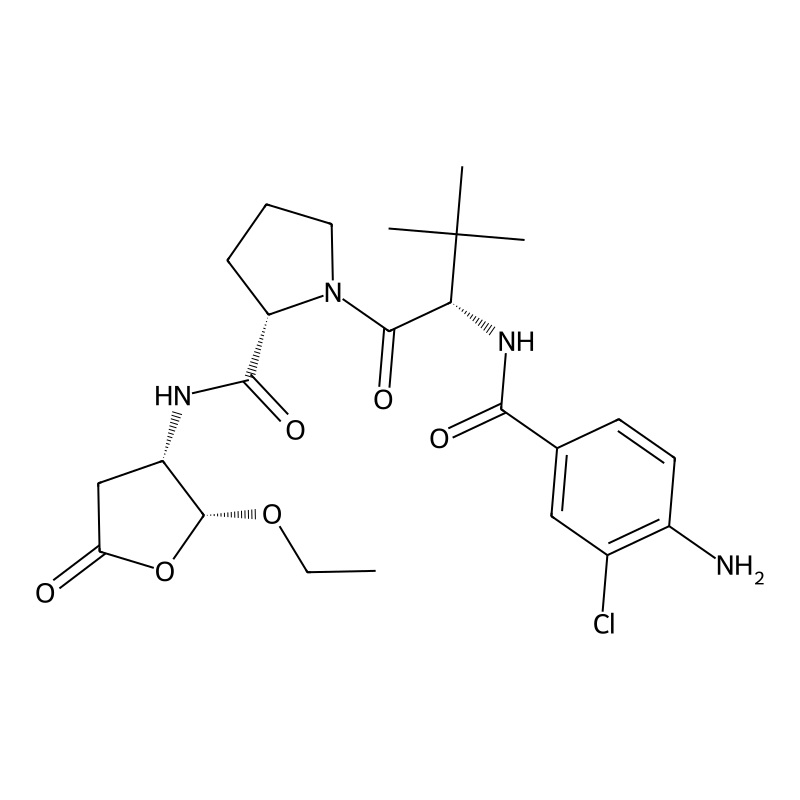

Belnacasan, also known as VX-765, is a synthetic compound classified as a dipeptide and is recognized for its potent inhibitory effects on caspase-1, an enzyme involved in inflammatory processes. The chemical structure of Belnacasan is represented by the formula C24H33ClN4O6, with a molecular weight of 509 Da. It is primarily studied for its role in modulating immune responses and inflammatory diseases by inhibiting the production of interleukin-1 beta (IL-1β), a pro-inflammatory cytokine . As a prodrug, Belnacasan is rapidly converted into its active form, VRT-043198, upon administration, enabling effective inhibition of caspase-1 activity in vivo .

Belnacasan acts as a competitive inhibitor of caspase-1 by covalently modifying the catalytic cysteine residue within the enzyme's active site. This modification prevents the enzyme from cleaving substrates that lead to the activation of inflammatory pathways. Specifically, Belnacasan has been shown to inhibit lipopolysaccharide (LPS)-induced IL-1β production in various experimental models, including both in vitro and in vivo studies . The inhibition mechanism involves blocking the assembly of inflammasomes, which are critical for caspase-1 activation and subsequent pyroptosis (a form of programmed cell death associated with inflammation) .

Belnacasan exhibits significant biological activity as an anti-inflammatory agent. Its ability to inhibit caspase-1 leads to decreased production of IL-1β and IL-18, cytokines that are pivotal in mediating inflammatory responses. Studies have demonstrated that Belnacasan can effectively reduce infarct size and improve ventricular function in models of cerebral ischemia-reperfusion injury, highlighting its potential therapeutic benefits in neuroinflammatory conditions . Moreover, it has been shown to mitigate cognitive deficits and brain inflammation associated with Alzheimer's disease when administered early during reperfusion .

The synthesis of Belnacasan involves several steps typical for peptide synthesis, including:

- Solid-phase peptide synthesis: This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

- Protection and deprotection strategies: Protecting groups are used to prevent unwanted reactions during synthesis, which are later removed to yield the final product.

- Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity (>98%) for biological studies .

Belnacasan has garnered interest for its potential applications in treating various inflammatory diseases. Its primary applications include:

- Neuroprotection: Reducing neuronal damage in conditions like stroke and Alzheimer's disease.

- Autoimmune disorders: Potential use in conditions characterized by excessive inflammation, such as rheumatoid arthritis.

- Cancer therapy: Investigating its role in modulating tumor microenvironments where inflammation plays a critical role .

Interaction studies involving Belnacasan have focused on its binding affinity and selectivity towards caspase-1. The compound demonstrates a Ki value of 0.8 nM against caspase-1, indicating high potency . Additionally, studies have explored its effects on peripheral blood mononuclear cells (PBMCs) and whole blood, revealing that it inhibits IL-1β release with IC50 values of approximately 0.67 μM and 1.9 μM respectively . These interactions underscore Belnacasan's potential as a therapeutic agent targeting inflammatory pathways.

Belnacasan shares similarities with several other caspase inhibitors but stands out due to its oral bioavailability and selective inhibition profile. Here are some similar compounds:

| Compound Name | Mechanism of Action | Notable Features |

|---|---|---|

| AC-YVAD-CMK | Caspase-1 inhibitor | Irreversible inhibitor |

| AC-DEVD-CHO | Caspase-3 inhibitor | Non-selective |

| Q-VD-Oph | Broad-spectrum caspase inhibitor | Protects against apoptosis |

| Z-VAD-FMK | Pan-caspase inhibitor | Used in apoptosis research |

| VRT-043198 | Active form of Belnacasan | Selective for caspase-1 |

Belnacasan is unique among these compounds due to its specific action against caspase-1 and its development as an orally bioavailable prodrug, making it a promising candidate for clinical applications targeting inflammatory diseases .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Mechanism of Action

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Cysteine peptidases [EC:3.4.22.-]

CASP1 [HSA:834] [KO:K01370]

Other CAS

Wikipedia

Dates

2. Cornelis S, Kersse K, Festjens N, Lamkanfi M, Vandenabeele P. Inflammatory caspases: targets for novel therapies. Curr Pharm Des. 2007;13(4):367-85. doi: 10.2174/138161207780163006. PMID: 17311555.

3. Yang XM, Downey JM, Cohen MV, Housley NA, Alvarez DF, Audia JP. The Highly Selective Caspase-1 Inhibitor VX-765 Provides Additive Protection Against Myocardial Infarction in Rat Hearts When Combined With a Platelet Inhibitor. J Cardiovasc Pharmacol Ther. 2017 Nov;22(6):574-578. doi: 10.1177/1074248417702890. Epub 2017 Apr 12. PMID: 28399648; PMCID: PMC5817632.

4. Audia JP, Yang XM, Crockett ES, Housley N, Haq EU, O'Donnell K, Cohen MV, Downey JM, Alvarez DF. Caspase-1 inhibition by VX-765 administered at reperfusion in P2Y12 receptor antagonist-treated rats provides long-term reduction in myocardial infarct size and preservation of ventricular function. Basic Res Cardiol. 2018 Jul 10;113(5):32. doi: 10.1007/s00395-018-0692-z. PMID: 29992382; PMCID: PMC6396295.

5. Flores J, Noël A, Foveau B, Lynham J, Lecrux C, LeBlanc AC. Caspase-1 inhibition alleviates cognitive impairment and neuropathology in an Alzheimer's disease mouse model. Nat Commun. 2018 Sep 25;9(1):3916. doi: 10.1038/s41467-018-06449-x. PMID: 30254377; PMCID: PMC6156230.